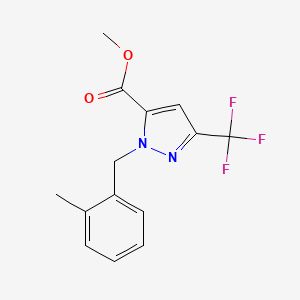
Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the reaction of 2-methylbenzyl hydrazine with ethyl trifluoroacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the trifluoromethyl group and perform esterification in a more controlled and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2-methylbenzyl)-3-(chloromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2-methylbenzyl)-3-(bromomethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Biological Activity
Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique trifluoromethyl group and pyrazole ring, this compound has been the focus of various studies investigating its biological activities, including anti-inflammatory, analgesic, and anticancer properties.
- Molecular Formula : C14H13F3N2O2
- Molecular Weight : 298.26 g/mol
- IUPAC Name : Methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate
- SMILES Notation :
CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC
The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biological targets and potentially modulating various biochemical pathways.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with pyrazole rings often exhibit anti-inflammatory and analgesic effects. This compound has shown promise in preclinical studies where it was tested against inflammatory models. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast and colon cancers. The presence of the trifluoromethyl group is thought to enhance its cytotoxic activity by improving cellular uptake and interaction with cancer-specific targets .
Table 1: Summary of Anticancer Activity
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Inflammatory Response : In a murine model of arthritis, administration of the compound significantly reduced swelling and pain compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Antitumor Efficacy in Vivo : A study involving xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor size, further supporting its anticancer potential .
Properties
Molecular Formula |
C14H13F3N2O2 |
|---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3 |
InChI Key |
XUWMZPGKHLVYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















